molecular formula C12H13F3O3 B8643275 6-Methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-3-ol CAS No. 336129-90-9

6-Methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-3-ol

Cat. No.: B8643275
CAS No.: 336129-90-9
M. Wt: 262.22 g/mol
InChI Key: JLAMGFGVWOJPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-3-ol is a useful research compound. Its molecular formula is C12H13F3O3 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

336129-90-9

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-3-ol

InChI

InChI=1S/C12H13F3O3/c1-11(12(13,14)15)9-4-3-8(17-2)5-7(9)6-10(16)18-11/h3-5,10,16H,6H2,1-2H3

InChI Key

JLAMGFGVWOJPRT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CC(O1)O)C=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution 6-methoxy-1-methyl-1-trifluoromethyl-isochroman-3-one (1.50 g, 5.76 mmol) in tetrahydrofuran (30 mL) at 0° C. was added sodium borohydride (0.240 g, 6.34 mmol) followed by boron trifluoride diethyl ether complex (0.992 g, 8.07 mmol). The reaction mixture was warmed to room temperature and was stirred overnight. The reaction mixture was added to water (75 mL) and extracted with methyl-tert-butyl ether (75 mL). The layers were separated and the organic layer was washed with 1N aqueous hydrochloric acid (50 mL), dried over magnesium sulfate, filtered, and concentrated to afford 6-methoxy-1-methyl-1-trifluoromethyl-isochroman-3-ol as an oil and a mixture of a and b anomers (1.19 g, 79%). Data reported for the major diastereoisomer. 1H NMR (400 MHz, CDCl3) δ1.74 (s, 3), 2.85 (dd, 1, J=15.7, 4.3), 2.88-2.99 (m, 1), 3.11 (dd, 1, J=15.7, 3.2), 3.80 (s, 3), 5.63 (t, 1, J=3.7), 6.69 (d, 1, J=2.7), 6.82 (dd, 1, J=8.7, 2.7), 7.22-7.27 (m, 1). 13C NMR (100 MHz, CDCl3, data reported for identifiable signals of the major diastereoisomer) δ24.52, 35.46, 55.16, 90.71, 113.11, 113.98, 125.22, 127.57, 132.98, 159.59. IR 3439, 2949,1735, 1613, 1506, 1166, 1141, 1070cm−1
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.